N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide

Carbonic Anhydrase I Enzyme Inhibition Indane Sulfonamide SAR

N-(2,3-Dihydro-1H-inden-2-yl)methanesulfonamide is a secondary sulfonamide featuring a methanesulfonamide group directly attached to the 2-position of an indane ring. It is one of a series of six indane/tetraline-derived sulfonamides synthesized and evaluated for inhibitory activity against human carbonic anhydrase isozymes I and II.

Molecular Formula C10H13NO2S
Molecular Weight 211.28
CAS No. 1560653-33-9
Cat. No. B2930514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide
CAS1560653-33-9
Molecular FormulaC10H13NO2S
Molecular Weight211.28
Structural Identifiers
SMILESCS(=O)(=O)NC1CC2=CC=CC=C2C1
InChIInChI=1S/C10H13NO2S/c1-14(12,13)11-10-6-8-4-2-3-5-9(8)7-10/h2-5,10-11H,6-7H2,1H3
InChIKeyAHYKOCMWABIFNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(2,3-Dihydro-1H-inden-2-yl)methanesulfonamide (CAS 1560653-33-9) Is a Critical Entry Point for Indane-Based Carbonic Anhydrase Inhibitor Development


N-(2,3-Dihydro-1H-inden-2-yl)methanesulfonamide is a secondary sulfonamide featuring a methanesulfonamide group directly attached to the 2-position of an indane ring. It is one of a series of six indane/tetraline-derived sulfonamides synthesized and evaluated for inhibitory activity against human carbonic anhydrase isozymes I and II [1]. The compound serves as a minimally substituted baseline scaffold, revealing how the absence of aromatic substitution and the specific 2-indanyl attachment point modulate potency and isozyme selectivity relative to its 1-indanyl, 5,6-dimethoxy, and tetrahydronaphthalene analogs [2].

Are All Indane Methanesulfonamides Interchangeable? Why CAS 1560653-33-9 Cannot Be Replaced by Positional Isomers or Ring-Expanded Analogs


Within the indane methanesulfonamide chemotype, subtle structural changes produce divergent carbonic anhydrase inhibition profiles. Moving the methanesulfonamide from the 2- to the 1-position (compound 29) shifts both hCA I and hCA II Ki values by more than 60 µM and alters the isozyme selectivity ratio [1]. Replacing the indane core with a tetrahydronaphthalene system (compound 31) essentially inverts the selectivity, favoring hCA II over hCA I [1][2]. Adding 5,6-dimethoxy substituents (compound 32) increases hCA I potency 2.3-fold but weakens hCA II inhibition 2.2-fold, producing a dramatically different selectivity window [3]. These data demonstrate that the specific 2-indanyl methanesulfonamide architecture of CAS 1560653-33-9 generates a unique potency–selectivity signature that cannot be replicated by its closest structural neighbors.

Head-to-Head Quantitative Evidence: Where N-(2,3-Dihydro-1H-inden-2-yl)methanesulfonamide (CAS 1560653-33-9) Diverges from Its Closest Analogs


hCA I Inhibitory Potency: Direct Comparison with Positional Isomer and Substituted Analogs Under Identical Assay Conditions

N-(2,3-Dihydro-1H-inden-2-yl)methanesulfonamide (33) inhibits hCA I with a Ki of 104 µM (1.04 × 10⁵ nM) in the CO₂-hydration colorimetric assay. This places it intermediate in potency: 1.7-fold more potent than its 1-indanyl positional isomer (29, Ki = 173 µM) but 2.3-fold less potent than the 5,6-dimethoxy-substituted analog (32, Ki = 46 µM) [1][2]. The tetrahydronaphthalene analog (31) is the weakest of the series against hCA I (Ki = 228 µM) [1].

Carbonic Anhydrase I Enzyme Inhibition Indane Sulfonamide SAR

hCA II Inhibitory Potency: Unique Intermediate Profile Among Methanesulfonamide Analogs

Against hCA II, compound 33 exhibits a Ki of 170 µM (1.70 × 10⁵ nM). This is 1.8-fold less potent than the tetrahydronaphthalene analog (31, Ki = 94 µM) but 2.2-fold more potent than the dimethoxy analog (32, Ki = 372 µM). The positional isomer (29) is slightly weaker at 211 µM [1][2]. Compound 33 thus occupies a distinct middle ground on the hCA II potency scale within this compound family.

Carbonic Anhydrase II Isozyme Selectivity Indane Sulfonamide

Isozyme Selectivity Ratio: A Balanced hCA I vs. hCA II Profile Unavailable from Key Analogs

The selectivity ratio [Ki(hCA II) / Ki(hCA I)] for compound 33 is 1.63, indicating a modest 1.6-fold preference for hCA I. This contrasts sharply with the dimethoxy analog (32), which shows a strong 8.1-fold hCA I preference (372/46), and the tetrahydronaphthalene analog (31), which is 2.4-fold hCA II selective (94/228). The positional isomer (29) is essentially non-selective (ratio 1.22) [1][2].

Isozyme Selectivity hCA I/hCA II Ratio Indane Sulfonamide SAR

Physicochemical Differentiation: Molecular Simplicity as a Procurement Criterion for Fragment-Based and Scaffold-Hopping Programs

Compound 33 (MW 211.28, XLogP3 1.4, tPSA 54.6 Ų, HBD 1, HBA 3, rotatable bonds 2) is the smallest and least lipophilic methanesulfonamide in the series. The dimethoxy analog (32) carries an additional 60 Da and higher tPSA (~73 Ų), while the tetrahydronaphthalene analog (31) has increased lipophilicity due to the extra methylene [1]. These computed descriptors place compound 33 in favorable fragment-like chemical space (MW < 250, LogP < 3, HBD ≤ 3, HBA ≤ 6) according to the rule-of-three guidelines for fragment-based lead discovery [2].

Physicochemical Properties Fragment-Based Drug Discovery Scaffold Minimalism

Synthetic Tractability: Single-Step Access via 2-Aminoindane Enables Rapid Analog Generation Not Possible with Dimethoxy or Tetralin Congeners

Compound 33 is accessible in a single step from commercially available 2-aminoindane hydrochloride and methanesulfonyl chloride under standard sulfonylation conditions (e.g., triethylamine, DCM, room temperature) [1]. In contrast, the preparation of the 5,6-dimethoxy analog (32) requires additional steps for indane ring functionalization, and the tetrahydronaphthalene analog (31) requires a different starting material (2-aminotetralin) [1]. This one-step synthetic route reduces procurement lead time and cost, while preserving the primary sulfonamide handle for late-stage diversification.

Synthetic Accessibility Building Block One-Step Synthesis

Three High-Value Procurement Scenarios Where N-(2,3-Dihydro-1H-inden-2-yl)methanesulfonamide Outperforms Its Analogs


Carbonic Anhydrase Inhibitor SAR Baseline for Indane Scaffold Optimization

Researchers building structure–activity relationship tables for indane-based carbonic anhydrase inhibitors should procure compound 33 as the minimally substituted reference. Its Ki values of 104 µM (hCA I) and 170 µM (hCA II) establish the lower boundary of potency for the 2-indanyl methanesulfonamide series, against which the effects of aromatic substitution (compound 32), ring expansion (compound 31), and positional isomerism (compound 29) can be quantitatively measured. Because all four compounds were evaluated in the same study under identical CO₂-hydration assay conditions [1], cross-compound comparisons are free of inter-laboratory variability.

Dual hCA I/II Inhibition Studies Requiring Balanced Isozyme Engagement

For pharmacological models that require simultaneous engagement of both hCA I and hCA II—such as studies of erythrocyte carbonic anhydrase function or certain ocular hypotensive mechanisms—compound 33 provides a selectivity ratio of 1.63, reflecting comparable inhibition of both isozymes. This contrasts with the 8-fold hCA I bias of compound 32 and the 2.4-fold hCA II bias of compound 31, which would skew the pharmacological readout toward a single isozyme [1][2]. Procurement of compound 33 therefore enables experimental designs that require dual-target modulation without the confounding factor of extreme selectivity.

Fragment-Based Drug Discovery Programs Seeking Rule-of-Three Compliant Indane Scaffolds

Fragment-screening libraries require compounds with MW < 250 Da, LogP < 3.5, and limited hydrogen-bond donors to ensure efficient binding and favorable ligand efficiency metrics. Compound 33 (MW 211 Da, XLogP3 1.4, tPSA 54.6 Ų, 1 HBD) fully satisfies rule-of-three criteria [1][2]. By contrast, the dimethoxy analog (32) exceeds the typical upper MW guideline for fragments. Procurement teams building fragment libraries for carbonic anhydrase or general metalloenzyme screening should select compound 33 as the cleanest indane sulfonamide fragment, maximizing the probability of detecting weak but ligand-efficient hits.

Quote Request

Request a Quote for N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.